molecular formula C22H28O7 B1249850 Trichorabdal H CAS No. 20086-59-3

Trichorabdal H

Cat. No.: B1249850
CAS No.: 20086-59-3
M. Wt: 404.5 g/mol
InChI Key: ORDKVFHKMGUXSQ-TURJNOCPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trichorabdal H is a natural product found in Isodon trichocarpus with data available.

Scientific Research Applications

Antibacterial Applications

Trichorabdal H, among other diterpenes from Rabdosia trichocarpa, has demonstrated significant antibacterial properties. Osawa et al. (1994) isolated trichorabdals A, B, C, and H from Rabdosia trichocarpa, noting their antibacterial activity and analyzing their structures through spectroscopic and computational methods (Osawa et al., 1994). Additionally, Kadota et al. (1997) investigated trichorabdal A's strong in vitro antibacterial activity against Helicobacter pylori, suggesting its potential use in treating gastritis and gastric ulcers caused by H. pylori (Kadota et al., 1997).

Antitumor Activity

This compound and related compounds have been studied for their antitumor activities. Fuji et al. (1989) found that trichorabdal-type diterpenoids from Rabdosia trichocarpa showed potent antitumor activity against Ehrlich ascites carcinoma in mice (Fuji et al., 1989).

Structural Analysis

The chemical structure and stereochemistry of this compound and related compounds have been elucidated through various chemical and physical methods, including X-ray crystallography. Fujita et al. (1981) detailed the structural analysis of trichorabdal B, which is closely related to this compound (Fujita et al., 1981).

Synthesis Studies

Efforts have been made to synthesize this compound and related compounds. Yeoman et al. (2013) reported the first total syntheses of trichorabdal A and longikaurin E, employing a unified synthetic strategy. These studies contribute to the understanding and potential pharmaceutical application of this compound (Yeoman et al., 2013).

Properties

20086-59-3

Molecular Formula

C22H28O7

Molecular Weight

404.5 g/mol

IUPAC Name

[(1S,1'S,3'R,5S,6S,7R,9S)-3'-formyl-7-hydroxy-4',4'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl] acetate

InChI

InChI=1S/C22H28O7/c1-11-13-7-14(25)17-21(8-13,18(11)26)19(27)28-10-22(17)15(9-23)20(3,4)6-5-16(22)29-12(2)24/h9,13-17,25H,1,5-8,10H2,2-4H3/t13-,14-,15-,16+,17-,21+,22+/m1/s1

InChI Key

ORDKVFHKMGUXSQ-TURJNOCPSA-N

Isomeric SMILES

CC(=O)O[C@H]1CCC([C@H]([C@@]12COC(=O)[C@]34[C@H]2[C@@H](C[C@H](C3)C(=C)C4=O)O)C=O)(C)C

SMILES

CC(=O)OC1CCC(C(C12COC(=O)C34C2C(CC(C3)C(=C)C4=O)O)C=O)(C)C

Canonical SMILES

CC(=O)OC1CCC(C(C12COC(=O)C34C2C(CC(C3)C(=C)C4=O)O)C=O)(C)C

synonyms

trichorabdal H

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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